Palifosfamid

Übersicht

Beschreibung

Palifosfamid ist ein neuartiges DNA-alkylierendes Mittel und der aktive Metabolit von Ifosfamid. Es wird hauptsächlich für seine potenzielle Verwendung bei der Behandlung verschiedener Krebsarten untersucht, darunter Weichteilsarkome, Hodenkrebs und Lymphome . This compound ist bekannt für seine Fähigkeit, DNA-Stränge zu vernetzen, wodurch die DNA-Replikation und -Transkription gehemmt werden, was zum Zelltod führt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von this compound umfasst einen mehrstufigen Syntheseprozess. Eine gängige Methode umfasst die Synthese von Isophosphoramid-Senf-Phenylester als Zwischenprodukt . Der Prozess umfasst typischerweise die folgenden Schritte:

Synthese von Isophosphoramid-Senf-Phenylester: Dieser Schritt beinhaltet die Reaktion von 2-Chlorethylaminhydrochlorid mit Dichlormethan in Gegenwart einer Base.

Bildung von this compound: Das Zwischenprodukt wird dann mit Tris(hydroxymethyl)aminomethan umgesetzt, um this compound zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung des Syntheseprozesses unter Sicherstellung der Reinheit und Stabilität der Verbindung. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Das Hauptprodukt, das aus den Reaktionen von this compound gebildet wird, ist die vernetzte DNA, die zur Hemmung der DNA-Replikation und -Transkription führt .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Medizin: Es wird für seine potenzielle Verwendung bei der Behandlung verschiedener Krebsarten untersucht, darunter Weichteilsarkome, Hodenkrebs und Lymphome

Wirkmechanismus

This compound übt seine Wirkung aus, indem es DNA alkyliert, was zur Vernetzung von DNA-Strängen führt. Diese Vernetzung hemmt die DNA-Replikation und -Transkription, was letztendlich zum Zelltod führt . Die primären molekularen Ziele von this compound sind die Nukleinsäuren innerhalb der DNA .

Wissenschaftliche Forschungsanwendungen

Palifosfamide has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study DNA alkylation and cross-linking mechanisms.

Medicine: It is investigated for its potential use in treating various cancers, including soft tissue sarcoma, testicular cancer, and lymphoma

Industry: Palifosfamide is used in the development of new chemotherapeutic agents and drug delivery systems.

Wirkmechanismus

Target of Action

Palifosfamide, a proprietary stabilized metabolite of ifosfamide, is a bi-functional DNA alkylator . It primarily targets the DNA within cells . The DNA is crucial for cell replication and protein synthesis, and alterations to the DNA can have significant effects on cell function and survival .

Mode of Action

After metabolic activation, Palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids . The cytotoxic action of Palifosfamide is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis . This interaction disrupts the normal function of the DNA and RNA, leading to cell death .

Biochemical Pathways

This includes DNA replication and transcription, which can lead to cell cycle arrest and apoptosis

Pharmacokinetics

Ifosfamide is known to be well absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine

Result of Action

The primary result of Palifosfamide’s action is the induction of cell death, particularly in cancer cells . By cross-linking DNA and RNA strands and inhibiting protein synthesis, Palifosfamide disrupts essential cellular processes, leading to cell cycle arrest and apoptosis . This makes Palifosfamide a potential therapy for the treatment of various cancers, including soft tissue sarcoma .

Biochemische Analyse

Biochemical Properties

Palifosfamide is a novel DNA alkylator and the active metabolite of ifosfamide, with antitumor activity . After metabolic activation, palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids . The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis .

Cellular Effects

Palifosfamide has broad activity in a panel of sarcoma cell lines . It inhibits tumor growth in osteosarcoma and rhabdomyosarcoma xenografts . The cytotoxic effect of palifosfamide against these sarcoma cell lines is thought to be due to its alkylating effect, causing irreversible DNA crosslinking and cell death .

Molecular Mechanism

The mechanism of action of palifosfamide involves metabolic activation, where it alkylates or binds with many intracellular molecular structures, including nucleic acids . The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis .

Temporal Effects in Laboratory Settings

Stabilized palifosfamide administered to mice suppresses MX-1 tumor growth by greater than 80% with 17% complete antitumor responses . Oral bioavailability in rats is 48-73% of parenteral administration, and antitumor activity in mice is equivalent by both routes .

Dosage Effects in Animal Models

The maximum tolerated dose (MTD) of palifosfamide lysine in mice was determined to be 100 mg/kg per day for three consecutive days . Tumor growth inhibition was seen in both osteosarcoma xenografts and the rhabdomyosarcoma xenograft, resulting in a significant difference in event-free survival between the control and the treated groups .

Metabolic Pathways

Palifosfamide does not need to undergo the metabolic activation and hence has two potential advantages: it does not generate acrolein and chloracetaldehyde as toxic metabolites and potentially may have a favorable toxicity profile compared to ifosfamide . It bypasses one of the known resistance mechanisms mediated by ALDHs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of palifosfamide involves a multi-step synthetic process. One common method includes the synthesis of isophosphoramide mustard phenyl ester as an intermediate . The process typically involves the following steps:

Synthesis of Isophosphoramide Mustard Phenyl Ester: This step involves the reaction of 2-chloroethylamine hydrochloride with dichloromethane in the presence of a base.

Formation of Palifosfamide: The intermediate is then reacted with tris(hydroxymethyl)aminomethane to form palifosfamide.

Industrial Production Methods

Industrial production of palifosfamide involves scaling up the synthetic process while ensuring the purity and stability of the compound. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Palifosfamide undergoes several types of chemical reactions, including:

Alkylation: It alkylates DNA, leading to cross-linking of DNA strands.

Hydrolysis: Palifosfamide can undergo hydrolysis under certain conditions, leading to the formation of inactive metabolites.

Common Reagents and Conditions

Major Products Formed

The major product formed from the reactions of palifosfamide is the cross-linked DNA, which leads to the inhibition of DNA replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ifosfamid: Palifosfamid ist der aktive Metabolit von Ifosfamid und besitzt ähnliche DNA-alkylierende Eigenschaften.

Cyclophosphamid: Ein weiteres DNA-alkylierendes Mittel, das in der Krebstherapie eingesetzt wird, jedoch mit unterschiedlichen Stoffwechselwegen und Toxizitätsprofilen.

Einzigartigkeit

This compound ist aufgrund seiner stabilisierten Formulierung einzigartig, die die mit Ifosfamid verbundene Toxizität reduziert, während seine Wirksamkeit erhalten bleibt . Dies macht es zu einem vielversprechenden Kandidaten für die Krebstherapie mit möglicherweise weniger Nebenwirkungen .

Eigenschaften

IUPAC Name |

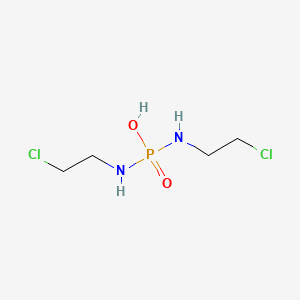

bis(2-chloroethylamino)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Cl2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCJZNIZRWYHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NP(=O)(NCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865605 | |

| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

After metabolic activation, palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids. The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis. | |

| Record name | Palifosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

31645-39-3 | |

| Record name | N,N′-Bis(2-chloroethyl)phosphorodiamidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31645-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palifosfamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031645393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palifosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isophosphoramide mustard | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(2-chloroethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALIFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A4U6NN813 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.